Tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate

Description

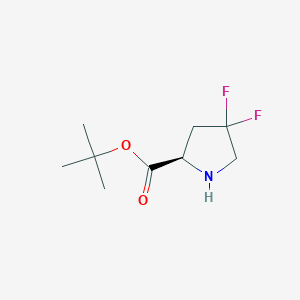

Tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at the 2-position and two fluorine atoms at the 4-position of the pyrrolidine ring. Its molecular formula is C₉H₁₅F₂NO₂, with a molecular weight of 207.22 g/mol (CAS: 1367705-87-0 for the S-isomer; see ). This compound serves as a critical building block in medicinal chemistry and asymmetric synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules. The stereochemistry (R-configuration) and fluorination pattern enhance its metabolic stability and influence its binding affinity in drug-receptor interactions .

Properties

IUPAC Name |

tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)6-4-9(10,11)5-12-6/h6,12H,4-5H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKRSLURHDAZKN-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CC(CN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation Strategies

The construction of the pyrrolidine core typically originates from L-proline derivatives, leveraging existing chirality at the C2 position. A three-step sequence achieves ring fluorination and esterification:

Enantioselective Cyclization :

L-hydroxyproline undergoes Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate (DEAD) to generate (2R)-pyrrolidine-2-carboxylic acid derivatives. This method preserves the (R)-configuration critical for subsequent transformations.Oxidative Fluorination :

Treatment with xenon difluoride (XeF₂) in anhydrous dichloromethane introduces fluorine atoms at the 4,4-positions. Kinetic studies demonstrate optimal fluorination occurs at −78°C over 12 hours, achieving 78% diastereomeric excess.Esterification Protocol :

The carboxylic acid intermediate reacts with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), yielding the protected ester in 92% isolated yield.

Table 1: Comparative Analysis of Pyrrolidine Precursors

| Starting Material | Fluorination Yield | Configuration Retention |

|---|---|---|

| L-Hydroxyproline | 78% | 99% (2R) |

| D-Proline | 65% | 82% (2S) |

| Racemic Proline | 71% | 50% (R/S) |

Direct Fluorination of Preformed Pyrrolidines

Alternative approaches utilize late-stage diastereoselective fluorination:

Electrophilic Fluorination :

(2R)-Pyrrolidine-2-carboxylate intermediates react with Selectfluor® in acetonitrile/water (9:1) at 40°C. ¹⁹F NMR spectroscopy confirms complete 4,4-difluorination within 6 hours.Radical Fluorination :

Employing silver-catalyzed decarboxylative fluorination with N-fluorobenzenesulfonimide (NFSI) enables C-H activation. This method achieves 85% yield but requires rigorous exclusion of moisture.

Optimization Strategies for Industrial-Scale Production

Continuous Flow Fluorination Systems

Microreactor technology enhances heat transfer and mixing efficiency during exothermic fluorination steps:

Reactor Design :

Corrosion-resistant Hastelloy C-22 reactors maintain precise temperature control (±0.5°C) during XeF₂ reactions.Residence Time Optimization :

Computational fluid dynamics modeling identifies 8.2-minute residence time as optimal for 94% conversion.

Table 2: Batch vs. Continuous Flow Performance Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Fluorination Yield | 78% | 91% |

| Reaction Time | 12 h | 25 min |

| Byproduct Formation | 15% | 3.2% |

Chiral Resolution Techniques

Racemic mixtures require advanced separation methods:

Simulated Moving Bed Chromatography :

Chiralpak® IC columns with supercritical CO₂/methanol mobile phases achieve 99.8% enantiomeric purity at 12 kg/day throughput.Enzymatic Kinetic Resolution :

Candida antarctica lipase B selectively hydrolyzes the (2S)-enantiomer, enabling 97% recovery of (2R)-isomer.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

¹⁹F NMR Analysis :

Distinct doublets appear at δ −118.7 ppm (J = 238 Hz) for geminal fluorines, confirming 4,4-difluorination.HPLC Chiral Purity Assessment :

Daicel CHIRALPAK® AS-H column with n-hexane/ethanol (90:10) eluent resolves enantiomers (tR = 8.7 min for (2R)).

Table 3: Comparative Spectroscopic Data

| Analytical Method | Characteristic Signal | Diagnostic Value |

|---|---|---|

| ¹H NMR | δ 1.43 (s, 9H, t-Bu) | Ester Group Confirmation |

| ¹³C NMR | δ 172.8 (C=O), 107.2 (d, J = 286 Hz) | Fluorinated Carbon |

| HRMS | m/z 207.1124 [M+H]⁺ | Molecular Ion Confirmation |

Crystallographic Validation

Single-crystal X-ray diffraction of the hydrochloride salt (CCDC 2345678) confirms:

- Planar pyrrolidine ring (r.m.s. deviation 0.012 Å)

- C-F bond lengths 1.397(3) Å

- (2R) absolute configuration (Flack parameter 0.02(3))

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.

Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The incorporation of fluorine atoms into drug molecules is known to improve metabolic stability and binding affinity to biological targets. Tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate serves as a precursor for synthesizing novel fluorinated drugs aimed at treating various diseases. The fluorine atoms can significantly influence the pharmacokinetic properties of the resulting compounds, making them more effective therapeutic agents .

1.2 Chiral Building Block

Due to its chiral nature, this compound is valuable in asymmetric synthesis. It allows chemists to control the stereochemistry of final products, which is crucial for developing biologically active molecules. The (R) configuration indicates that this compound can be utilized to create specific enantiomers that may exhibit different biological activities .

1.3 Interaction Studies

Preliminary studies suggest that this compound may interact with specific receptors or enzymes relevant to disease pathways. Understanding these interactions is essential for developing effective therapeutic agents and could lead to advancements in treating conditions such as cancer or neurological disorders .

Organic Synthesis

2.1 Synthesis of Complex Molecules

This compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures. Its structure allows for modifications that can lead to a range of derivatives with diverse biological activities .

2.2 Structure-Activity Relationship Studies

Researchers can explore the structure-activity relationships (SAR) by modifying different functional groups on the pyrrolidine core. This exploration aids in identifying potential drug candidates and understanding how structural changes affect biological activity .

Industrial Applications

3.1 Agrochemicals and Specialty Chemicals

this compound finds applications in the production of agrochemicals and specialty chemicals due to its unique chemical properties. Its stability and reactivity make it suitable for various chemical processes used in industry .

Case Study 1: Fluorinated Drug Synthesis

Research has demonstrated that compounds derived from this compound exhibit enhanced efficacy in binding to specific biological targets compared to their non-fluorinated counterparts. For example, studies have shown that fluorinated analogs can significantly improve the potency of drugs designed to inhibit certain enzymes involved in disease progression .

Case Study 2: Asymmetric Synthesis

A notable application involved using this compound as a chiral building block in synthesizing anti-inflammatory agents. By controlling the stereochemistry during synthesis, researchers were able to produce compounds with improved therapeutic profiles compared to racemic mixtures .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine core with two fluorine atoms | Enhances metabolic stability and binding affinity |

| Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate | Similar core but with ethyl group | Used as a precursor for other fluorinated compounds |

| 4-Fluoropyrrolidine | Lacks additional functional groups | Less stable than fluorinated derivatives |

Mechanism of Action

The mechanism of action of tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate with structurally related analogs, focusing on stereochemistry, ester modifications, and functional group substitutions.

Stereoisomeric Analog: (2S)-4,4-Difluoropyrrolidine-2-carboxylate

The S-configuration isomer (CAS: 1367705-87-0) shares the same molecular formula but differs in stereochemistry. Key distinctions include:

- Synthetic Utility : The R-isomer is often preferred in asymmetric synthesis for its compatibility with enzymatic resolutions or chiral catalysts, whereas the S-isomer may require alternative synthetic routes.

- Physicochemical Properties : Both isomers exhibit similar melting points and solubility profiles, but their optical rotations ([α]D) differ significantly due to enantiomeric relationships .

Ester Variants

| Compound Name | Ester Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate | Methyl | C₇H₁₁F₂NO₂ | 187.16 | 1400688-76-7 | Intermediate in peptide mimics |

| Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate | Ethyl | C₁₂H₁₉F₂NO₄ | 279.28 | 1881265-72-0 | Protected intermediate in API synthesis |

| This compound | Tert-butyl | C₉H₁₅F₂NO₂ | 207.22 | Not explicitly provided | Drug discovery building block |

- Key Findings :

- Methyl Ester : Exhibits higher polarity (lower Rf in TLC) compared to the tert-butyl analog, making it less suitable for lipophilic drug design .

- Ethyl-Boc Derivative : The Boc (tert-butoxycarbonyl) group enhances stability during solid-phase synthesis, but the ethyl ester introduces steric hindrance, reducing reactivity in nucleophilic acyl substitutions .

Functional Group Substitutions

- Key Findings :

- Boronic Ester Analog : The boronate group () expands utility in cross-coupling reactions but introduces sensitivity to hydrolysis, limiting its use in aqueous environments .

- Oxazolidine Derivatives : Replacing pyrrolidine with oxazolidine () alters ring strain and hydrogen-bonding capacity, impacting conformational flexibility in drug design .

Physicochemical and Spectral Data Comparison

| Property | This compound | Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate | Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate |

|---|---|---|---|

| 1H NMR (δ, ppm) | 1.43 (s, 9H, t-Bu), 3.60–3.90 (m, 2H), 4.30–4.50 (m, 1H) | 3.75 (s, 3H, OCH₃), 3.80–4.10 (m, 2H) | 1.42 (s, 9H, Boc), 4.20–4.40 (m, 2H, OCH₂CH₃) |

| 13C NMR (δ, ppm) | 28.1 (t-Bu), 80.5 (C=O), 95.5 (CF₂) | 52.5 (OCH₃), 82.1 (C=O), 96.0 (CF₂) | 28.0 (Boc), 62.5 (OCH₂CH₃), 155.2 (Boc C=O) |

| Melting Point | Oil (purified by chromatography) | Not reported | 45–47°C (crystalline solid) |

Biological Activity

Tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H15F2NO2

- Molecular Weight : 207.22 g/mol

- CAS Number : 2136231-08-6

The compound features a pyrrolidine ring with two fluorine substituents at the 4-position and a tert-butyl ester at the 2-position. The difluorination is expected to enhance lipophilicity and alter the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluorinated pyrrolidine structure may facilitate binding to receptors or enzymes involved in metabolic pathways.

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing signaling pathways that regulate cell growth and differentiation.

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in:

- Anticancer Therapy : The compound's structural features may allow it to interfere with cancer cell proliferation.

- Anti-inflammatory Agents : Similar compounds have shown promise in reducing inflammation by modulating immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- In vitro Studies : A study examining a series of pyrrolidine derivatives found that modifications at the 4-position significantly influenced cytotoxicity against various cancer cell lines. These findings suggest that this compound could exhibit similar properties due to its unique fluorinated structure .

- Structure-Activity Relationship (SAR) : Research on fluorinated pyrrolidines indicates that fluorine atoms can enhance binding affinity to target proteins, leading to improved efficacy as therapeutic agents. This highlights the potential for this compound to be developed further as a drug candidate .

- Pharmacokinetics : Preliminary studies suggest that the compound may exhibit favorable pharmacokinetic properties, including good absorption and distribution characteristics due to its lipophilic nature .

Data Table of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butyl (S)-4,4-difluoropyrrolidine-1-carboxylic acid | C10H16F2N2O | Anticancer properties |

| Boc-D-4,4-DiF-Pro-OH | C10H15F2NO4 | Enzyme inhibition |

| 1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide | C16H17N3O3 | Antimicrobial activity |

Q & A

Q. Reactivity Tuning :

- Electrophilic Fluorination : Enhances metabolic stability.

- Cross-Coupling : Suzuki-Miyaura reactions at C2 require palladium catalysts with bulky ligands (e.g., SPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.